2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and an acetimidamide group
Vorbereitungsmethoden
The synthesis of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The thiophene ring can be synthesized through the reaction of a suitable precursor with sulfur, while the pyrazole ring is often formed via cyclization reactions involving hydrazines and 1,3-diketones.
Analyse Chemischer Reaktionen
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Wissenschaftliche Forschungsanwendungen
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Wirkmechanismus
The mechanism of action of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide can be compared to other thiophene and pyrazole derivatives:
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene, showing stimulant effects.
Thiophene derivatives: These compounds have diverse applications, including antimicrobial, antihypertensive, and antitumor activities.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H16N4S |
---|---|
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
2-(5-propan-2-yl-3-thiophen-3-ylpyrazol-1-yl)ethanimidamide |
InChI |
InChI=1S/C12H16N4S/c1-8(2)11-5-10(9-3-4-17-7-9)15-16(11)6-12(13)14/h3-5,7-8H,6H2,1-2H3,(H3,13,14) |
InChI-Schlüssel |
QQJUUPKRSADKDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=NN1CC(=N)N)C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.